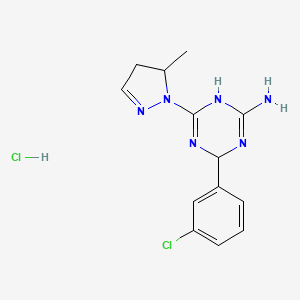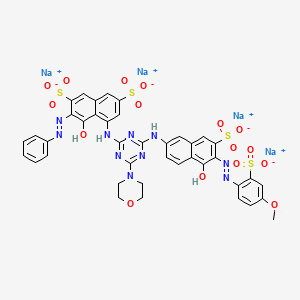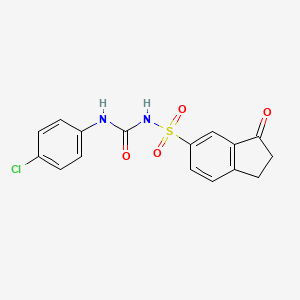
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties.
Industry: It is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
Trifluoromethylpyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride is unique due to its combination of a trifluoromethyl group, pyridine ring, and piperazine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
104373-73-1 |
|---|---|
Molekularformel |
C19H23Cl2F3N4O |
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
3-[3-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide;dihydrochloride |
InChI |
InChI=1S/C19H21F3N4O.2ClH/c20-19(21,22)14-4-3-5-15(12-14)26-11-10-25(9-7-18(23)27)13-17(26)16-6-1-2-8-24-16;;/h1-6,8,12,17H,7,9-11,13H2,(H2,23,27);2*1H |
InChI-Schlüssel |
VXWPTBJKGWUGHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CN1CCC(=O)N)C2=CC=CC=N2)C3=CC=CC(=C3)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


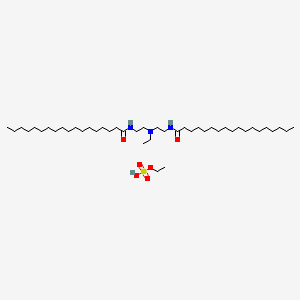
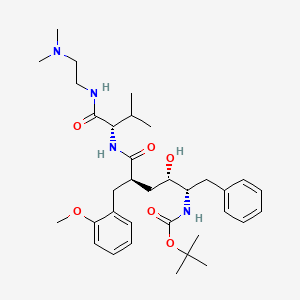

![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)




